boranyl CAS No. 718642-00-3](/img/structure/B15160523.png)
[(3-Chloro-5-fluorophenyl)ethynyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)ethynylboranyl is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 3-chloro-5-fluorophenyl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)ethynylboranyl typically involves the reaction of 3-chloro-5-fluorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chloro-5-fluorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-5-fluorophenyl)ethynylboranyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-fluorophenyl)ethynylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and substituted ethynyl derivatives.
Applications De Recherche Scientifique
(3-Chloro-5-fluorophenyl)ethynylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-fluorophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
(3-Chloro-5-fluorophenyl)ethynylboranyl can be compared with other similar organoboron compounds, such as:
Phenylboronic acid: Lacks the ethynyl and halogen substituents, making it less reactive in certain cross-coupling reactions.
(3-Chloro-5-fluorophenyl)boronic acid: Similar structure but lacks the ethynyl group, which affects its reactivity and applications.
(3-Chloro-5-fluorophenyl)ethynylboronic acid: Similar structure but with a boronic acid group instead of a hydroxy group, leading to different reactivity and applications.
The unique combination of the ethynyl group and the 3-chloro-5-fluorophenyl moiety in (3-Chloro-5-fluorophenyl)ethynylboranyl enhances its reactivity and makes it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
718642-00-3 |
|---|---|
Formule moléculaire |
C8H4BClFO |
Poids moléculaire |
181.38 g/mol |
InChI |
InChI=1S/C8H4BClFO/c10-7-3-6(1-2-9-12)4-8(11)5-7/h3-5,12H |
Clé InChI |
FTPHPJNVWYJKTP-UHFFFAOYSA-N |
SMILES canonique |
[B](C#CC1=CC(=CC(=C1)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
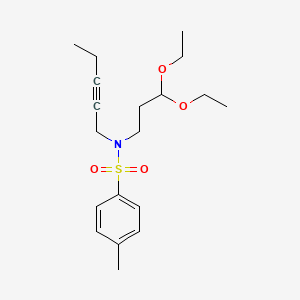
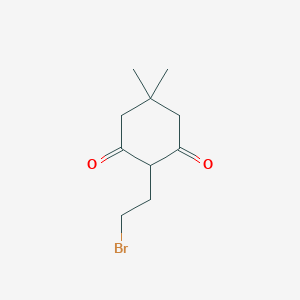
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
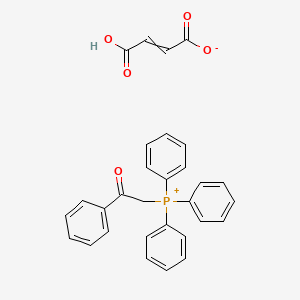
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)

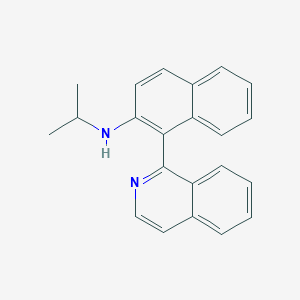
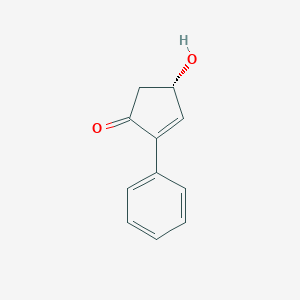

![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
